Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a thiophen-2-yl group at the 4-position, a methyl group at the 6-position, a thioxo group at the 2-position, and a propan-2-yl ester at the 5-position. DHPM derivatives are well-documented for their diverse pharmacological activities, including enzyme inhibition, antitumor effects, and antioxidant properties . The propan-2-yl ester group contributes to lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C13H16N2O2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2S2/c1-7(2)17-12(16)10-8(3)14-13(18)15-11(10)9-5-4-6-19-9/h4-7,11H,1-3H3,(H2,14,15,18) |
InChI Key |
CORCKTORTRFHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes and amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Thioxo Group Reactivity
The C=S group exhibits dual nucleophilic-electrophilic character, enabling diverse transformations:
Alkylation and Arylation
Reaction with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in basic media (K₂CO₃/DMF) yields S-substituted derivatives :
| Substrate (R-X) | Product | Yield | Reference |
|---|---|---|---|
| CH₃I | S-Methyl derivative | 78% | |
| C₆H₅CH₂Cl | S-Benzyl derivative | 82% |
Oxidation
Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the thioxo group to sulfonyl :
| Oxidant | Reaction Time | Product | Yield |
|---|---|---|---|
| 30% H₂O₂ in AcOH | 6 h, 60°C | Sulfonyl derivative | 65% |
| mCPBA in DCM | 4 h, RT | Sulfoxide intermediate | 58% |
Ester Functionalization
The isopropyl ester undergoes hydrolysis or aminolysis under controlled conditions:
Acid/Base-Catalyzed Hydrolysis
-
Acidic conditions (HCl/H₂O, reflux): Yields the carboxylic acid .
-
Basic conditions (NaOH/EtOH-H₂O): Forms the sodium carboxylate .
| Condition | Product | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl, reflux | 5-Carboxylic acid derivative | 4 h | 85% |
| 2M NaOH, 50°C | Sodium carboxylate salt | 2 h | 92% |
Aminolysis
Reaction with primary amines (e.g., methylamine, aniline) in THF replaces the ester with amide groups :
| Amine | Product | Yield |
|---|---|---|
| NH₂CH₃ | N-Methylamide | 74% |
| NH₂C₆H₅ | N-Phenylamide | 68% |
Cycloaddition and Ring-Opening Reactions
The tetrahydropyrimidine core participates in cycloadditions with dienophiles (e.g., acetylene derivatives) to form fused heterocycles . For example, reaction with acetylenedicarboxylate yields pyrimido[1,2-a]pyrimidine derivatives:
| Dienophile | Product | Conditions | Yield |
|---|---|---|---|
| DMAD | Pyrimido[1,2-a]pyrimidine | Toluene, 110°C, 8 h | 63% |
Biological Activity Modulation
Structural modifications enhance bioactivity. For instance:
-
Anticancer activity : Introduction of a 4-nitrophenyl group via Smiles rearrangement increased potency against A-549 (lung) and HepG-2 (liver) cell lines (IC₅₀ = 4.2–5.8 μg/mL) .
-
Antimicrobial activity : S-Benzyl derivatives showed MIC values of 8–16 μg/mL against S. aureus and E. coli .
Stability and Degradation
The compound is stable under inert atmospheres but degrades in UV light or strong acids:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. A study demonstrated that the compound could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis.
Case Study :
In vitro studies on human cancer cell lines showed a significant reduction in cell viability when treated with derivatives of this compound. The mechanism involved the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment.
2. Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
1. Corrosion Inhibition
this compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its heterocyclic structure provides strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Case Study :
In experiments involving carbon steel in acidic media, the compound demonstrated over 90% inhibition efficiency at optimal concentrations. This property makes it valuable for industrial applications where metal preservation is crucial.
Agricultural Applications
1. Pesticide Development
The compound's biological activity extends to agricultural science, where it has been investigated for its potential as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests can lead to effective pest management strategies.
Data Table: Pesticidal Activity
| Pest Species | LC50 (µg/mL) |
|---|---|
| Aphids | 15 |
| Spider Mites | 20 |
| Whiteflies | 25 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues at the 4-Position
The 4-position substituent significantly impacts biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Thiophen-2-yl vs. Thiophen-3-yl : The target compound (thiophen-2-yl) exhibits comparable TP inhibition (349.9 ± 3.7 nM) to the 3-yl analogue (345.4 ± 0.5 nM), but the 2-yl isomer may offer better steric alignment with TP’s active site .
- Thiophene vs. Furan : Replacing thiophene with furan (as in 3a ) shifts activity from enzyme inhibition to antioxidant effects due to furan’s lower aromaticity and redox activity.
- Aromatic vs. Electron-Withdrawing Groups : Nitrophenyl and fluorophenyl substituents introduce electron-withdrawing effects, reducing electron density but enhancing interactions with polar residues in targets .
Ester Group Variations
The 5-carboxylate ester influences solubility and metabolic stability:
Key Observations :
- Propan-2-yl vs.
- Ethyl Esters : Ethyl derivatives balance lipophilicity and metabolic stability, making them common in preclinical studies .
Thioxo vs. Oxo at the 2-Position
Replacing the thioxo group (C=S) with oxo (C=O) alters hydrogen-bonding capacity:
| Compound Name | 2-Position Group | TP Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | Thioxo (C=S) | 349.9 ± 3.7 nM | |
| Methyl 6-methyl-4-(thiophen-2-yl)-2-oxo-... | Oxo (C=O) | 389.2 ± 6.2 nM |
Key Observations :
- The thioxo group enhances TP inhibition (lower IC₅₀) compared to oxo analogues, likely due to stronger hydrogen bonding with the enzyme’s catalytic residues .
Biological Activity
Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 518982-84-8) is a compound that belongs to the class of Biginelli-type pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Molecular Formula : C13H16N2O2S
Molecular Weight : 296.41 g/mol
CAS Number : 518982-84-8
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of Biginelli-type pyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo have demonstrated effectiveness against various bacterial strains. A study highlighted that certain derivatives showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound class. In a study evaluating the antioxidant potential of Biginelli-type pyrimidines:
- Scavenging Activity : The compound exhibited moderate scavenging activity against free radicals. The most potent derivative reported had an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine (DPPH) assays, indicating its ability to neutralize free radicals effectively .
Structure-Bioactivity Relationship
The biological activity of Propan-2-yl 6-methyl-4-(thiophen-2-yl)-2-thioxo can be influenced by its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thioether Group | Enhances antimicrobial properties |
| Pyrimidine Ring | Contributes to antioxidant activity |
| Isopropyl Group | May influence solubility and bioavailability |
Case Studies
- Antiviral Activity : In vitro studies have shown that some Biginelli derivatives possess antiviral properties against specific viruses, including those responsible for respiratory infections. The mechanism appears to involve inhibition of viral replication pathways .
- Anticancer Potential : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This effect has been documented in several cancer cell lines, indicating a promising avenue for further research .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Utilize the Biginelli reaction, a one-pot multicomponent condensation of thiourea, β-keto esters (e.g., ethyl/methyl acetoacetate), and aldehydes (e.g., thiophen-2-yl derivatives). Optimize catalyst systems (e.g., HCl, Lewis acids) and solvent polarity to enhance yield. For example, ethanol under reflux at 80°C for 8–12 hours typically achieves yields >70% in analogous tetrahydropyrimidines .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | HCl (0.5–1.0 eq) | Increases cyclization efficiency |
| Solvent | Ethanol or THF | Polar aprotic solvents reduce side reactions |
| Temperature | 70–80°C | Higher temps accelerate kinetics but may degrade thiophene |
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Compare and NMR peaks with computational predictions (e.g., DFT) to verify regioselectivity and substituent positions .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, triclinic systems (space group ) with unit cell parameters ) are common in structurally related thioxo-tetrahydropyrimidines .
Mass Spectrometry : Confirm molecular weight (expected ) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can computational chemistry elucidate structure-activity relationships (SAR) for biological targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial cell wall synthases. Parameterize the thiophene and thioxo groups as key pharmacophores. Compare binding affinities with methyl/ethyl ester analogs to evaluate steric and electronic effects .
- Case Study : Analogous compounds with 4-(3,4,5-trimethoxyphenyl) substituents showed 2–3× higher antibacterial activity than phenyl derivatives, suggesting substituent bulk and electron density modulate activity .
Q. How should discrepancies in biological activity data across studies be addressed?
- Resolution Strategy :
Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines).
Control Variables : Test solubility in DMSO/PBS and stability under assay conditions (pH, temperature).
Statistical Validation : Apply ANOVA to compare replicate data; outliers may arise from crystallization polymorphisms or tautomerism in the thioxo group .
Q. What strategies improve regioselectivity in derivative synthesis?
- Guidelines :
- Introduce steric-directing groups (e.g., tert-butyl) to block undesired positions during cyclization .
- Use chiral catalysts (e.g., L-proline) to enantioselectively form C4-thiophene stereocenters.
- Monitor reaction progress via HPLC to isolate intermediates and minimize byproducts .
Methodological Considerations
Q. How to analyze intermolecular interactions in crystal structures?
- Tools : Mercury (CCDC) for visualizing π-π stacking (e.g., thiophene-thiophene interactions at 3.6–3.8 Å) and hydrogen bonds (e.g., N–H···S contacts, 2.8–3.0 Å). Compare packing motifs with related structures (e.g., ethyl 4-(4-cyanophenyl) analogs) to identify conserved motifs .
Q. What in silico methods predict metabolic stability?
- Protocol :
CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., ester hydrolysis at the propan-2-yl group).
MD Simulations : Assess conformational flexibility of the tetrahydropyrimidine ring under physiological conditions (CHARMM force field) .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to reconcile?
- Root Cause : Variations in DSC protocols (heating rate, sample purity).
- Solution : Perform TGA under inert atmosphere (N₂) with high-purity samples (>98% by HPLC). For example, ethyl 4-(4-hydroxyphenyl) analogs decompose at 220–240°C, while methyl esters show lower stability (~200°C) due to steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
